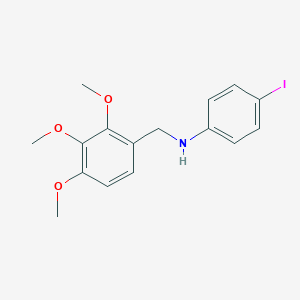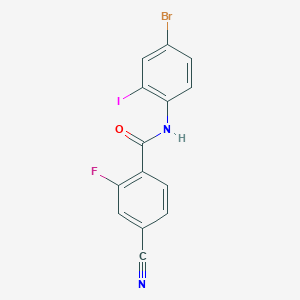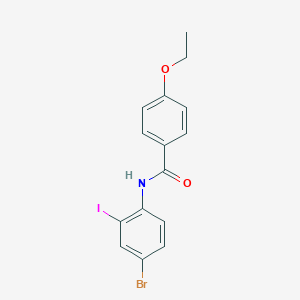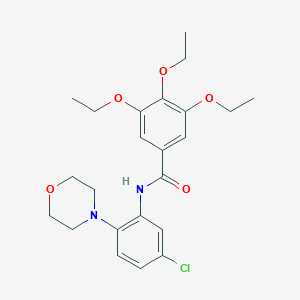
4-iodo-N-(2,3,4-trimethoxybenzyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-N-(2,3,4-trimethoxybenzyl)aniline, also known as ITB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ITB is a synthetic compound that belongs to the class of anilines and has a molecular formula of C16H19INO2. In
Wirkmechanismus
The mechanism of action of 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cancer cell growth. 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
4-iodo-N-(2,3,4-trimethoxybenzyl)aniline has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline is its versatility in various fields of research. 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline can be used as a building block in the synthesis of pharmaceuticals and other organic compounds, as well as a precursor for the synthesis of metal-organic frameworks. 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline has also been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy. However, one of the limitations of 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline is its high cost and low availability, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the research and development of 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline, which may lead to the development of more effective cancer therapies. Additionally, 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline can be further explored for its potential applications in materials science, such as in the synthesis of metal-organic frameworks for gas storage and separation.
Synthesemethoden
The synthesis of 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline involves a multi-step process that starts with the reaction of 2,3,4-trimethoxybenzaldehyde with aniline to form 2,3,4-trimethoxybenzylaniline. The resulting compound is then reacted with iodine and a reducing agent to produce 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline. The synthesis method of 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline has been optimized to yield a high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-iodo-N-(2,3,4-trimethoxybenzyl)aniline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline has also been studied for its potential use as a building block in the synthesis of pharmaceuticals and other organic compounds. In materials science, 4-iodo-N-(2,3,4-trimethoxybenzyl)aniline has been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Eigenschaften
Molekularformel |
C16H18INO3 |
|---|---|
Molekulargewicht |
399.22 g/mol |
IUPAC-Name |
4-iodo-N-[(2,3,4-trimethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C16H18INO3/c1-19-14-9-4-11(15(20-2)16(14)21-3)10-18-13-7-5-12(17)6-8-13/h4-9,18H,10H2,1-3H3 |
InChI-Schlüssel |
HJKYMYWHUYALMY-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CNC2=CC=C(C=C2)I)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CNC2=CC=C(C=C2)I)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B283190.png)
![2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283192.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B283195.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B283197.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]acetamide](/img/structure/B283199.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283204.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B283206.png)




![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-benzyl-2-[5-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B283218.png)